![molecular formula C18H18BF4N3O B2688805 (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] CAS No. 464174-87-6](/img/structure/B2688805.png)
(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c]
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Overview
Description
1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are nitrogen-containing heterocycles that have significant effects on the process of discovering new structures for pharmaceutical applications .
Synthesis Analysis
1,2,4-Triazoles can be synthesized using various strategies. One such strategy involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
In the five-membered ring of 1,2,4-triazoles, a maximum of two types of positional arrangement of nitrogen atoms led to the formation of two substantial isomers . Each of them shows mainly two tautomers depending on the hydrogen bonded to ring nitrogen .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure and substituents. Some 1,2,4-triazoles show weak luminescent properties .Scientific Research Applications
Antimicrobial Activity
Triazole compounds have shown significant antimicrobial activity. They are capable of forming a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . For instance, some newly synthesized triazolo derivatives have shown antibacterial activities against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains .
Antifungal Activity
Triazole-based drugs like fluconazole and ketoconazole have been developed and proven to be effective antifungal agents .
Anticancer Activity
Triazole compounds have shown potential in anticancer treatments. For example, drugs like Letrozole, Anastrozole, and Vorozole have been effective as anticancer drugs .
Antiviral Activity
Triazole compounds have also been used in the treatment of viral diseases. Ribavirin, a broad-spectrum antiviral drug used in the treatment of hepatitis, is a notable example .
Analgesic and Anti-inflammatory Activity
Triazole compounds have demonstrated analgesic and anti-inflammatory activities, making them potential candidates for pain management and inflammation treatment .
Anticonvulsant Activity
Triazole compounds have shown potential as anticonvulsant agents. This makes them a possible choice for the treatment of conditions like epilepsy .
Antidepressant Activity
Triazole-based drugs like trazodone and nefazodone have been used as antidepressants .
Energetic Materials
Some triazole compounds have shown potential as energetic materials due to their good thermal stabilities and comparable detonation properties .
Mechanism of Action
Target of action
1,2,4-Triazoles and their derivatives have been found to interact with a variety of biological targets. For example, some triazoloquinazolines have been found to inhibit PCAF (P300/CBP-associated factor), a protein that plays a role in gene expression and has been implicated in cancer .
Mode of action
The exact mode of action can vary depending on the specific compound and its target. In the case of PCAF inhibitors, these compounds likely bind to the bromodomain of PCAF, preventing it from interacting with acetylated histones and thereby altering gene expression .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. In the case of PCAF, this protein is involved in several pathways related to gene expression and cell growth, so inhibiting it could potentially affect these pathways .
Result of action
The molecular and cellular effects of a compound’s action would depend on its specific target and mode of action. In the case of PCAF inhibitors, these could potentially alter gene expression and cell growth .
Safety and Hazards
properties
IUPAC Name |
(5S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N3O.BF4/c1-3-7-15(8-4-1)11-17-12-22-13-18-19-21(14-20(17)18)16-9-5-2-6-10-16;2-1(3,4)5/h1-10,14,17H,11-13H2;/q+1;-1/t17-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHXPJSMRQQAIG-LMOVPXPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1[C@@H]([N+]2=CN(N=C2CO1)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BF4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] |
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